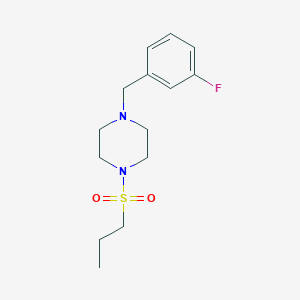

1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. The compound features a fluorobenzyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl group. This unique structure imparts specific chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves multiple steps:

Formation of 3-Fluorobenzyl Chloride: This can be achieved by reacting 3-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.

N-Alkylation of Piperazine: The 3-fluorobenzyl chloride is then reacted with piperazine to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with a base such as potassium carbonate to facilitate the reaction.

Sulfonylation: The final step involves the introduction of the propylsulfonyl group. This can be done by reacting 1-(3-fluorobenzyl)piperazine with propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group can enhance the compound’s solubility and stability, allowing it to effectively modulate biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Fluorobenzyl)piperazine: Lacks the propylsulfonyl group, resulting in different chemical and biological properties.

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Chlorine atom instead of fluorine, affecting the compound’s electronic properties and reactivity.

Uniqueness

1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the fluorobenzyl and propylsulfonyl groups allows for versatile applications in various fields of research.

Activité Biologique

1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is a synthetic compound notable for its unique structural features, which include a piperazine ring, a 3-fluorobenzyl group, and a propylsulfonyl moiety. Its molecular formula is C15H24N2O3S, with a molecular weight of approximately 312.4 g/mol. This compound has garnered attention for its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

The structural composition of this compound allows for enhanced solubility and reactivity, which may contribute to its pharmacological profile. The fluorinated benzyl group can impart specific electronic properties that may enhance binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O3S |

| Molecular Weight | 312.4 g/mol |

| Solubility | Enhanced due to sulfonyl group |

| Structure | Piperazine derivative with fluorinated and sulfonated groups |

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on various enzymes, including monoamine oxidase (MAO) and tyrosinase, which are relevant in neurodegenerative diseases and skin pathologies respectively .

- Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Properties : Some studies have indicated that compounds within the same family may exhibit antimicrobial activity, warranting further investigation into this aspect for this compound.

The exact mechanisms of action remain under investigation; however, it is believed that the compound's interaction with specific molecular targets could involve:

- Competitive Inhibition : Similar compounds have demonstrated reversible and competitive inhibition of MAO-B, suggesting a potential pathway for therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease .

- Binding Affinity Modulation : The presence of the fluorinated group may enhance binding affinity to target enzymes or receptors, influencing their activity.

Case Studies and Research Findings

A review of current literature reveals several case studies exploring the biological activity of piperazine derivatives:

- Tyrosinase Inhibition : A study identified compounds similar to this compound as effective inhibitors of tyrosinase from Agaricus bisporus, indicating potential applications in managing melanin production disorders .

- MAO Inhibition Studies : Research has shown that certain piperazine derivatives exhibit significant inhibitory effects on MAO-B with low IC50 values, suggesting a promising avenue for developing treatments for neurodegenerative diseases .

- Cytotoxicity Assessment : Evaluations of related compounds have demonstrated varying degrees of cytotoxicity in healthy cell lines, highlighting the importance of assessing safety profiles alongside efficacy .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the biochemical pathways affected by the compound.

- Comparative Analysis : Evaluating the biological activity against other similar piperazine derivatives to understand structure-activity relationships better.

Propriétés

Formule moléculaire |

C14H21FN2O2S |

|---|---|

Poids moléculaire |

300.39 g/mol |

Nom IUPAC |

1-[(3-fluorophenyl)methyl]-4-propylsulfonylpiperazine |

InChI |

InChI=1S/C14H21FN2O2S/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13/h3-5,11H,2,6-10,12H2,1H3 |

Clé InChI |

MMVAQQPQRIRXTK-UHFFFAOYSA-N |

SMILES canonique |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.